

# An In-depth Technical Guide on the Spectral Data of Alloc-D-Phe

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Alloc-D-Phe*

Cat. No.: *B7838797*

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This technical guide provides a detailed overview of the spectral data for N-allyloxycarbonyl-D-phenylalanine (**Alloc-D-Phe**). Due to the limited availability of public experimental data for this specific compound, this guide leverages data from closely related analogs and theoretical calculations to provide a comprehensive analytical profile. This approach ensures that researchers have a reliable reference for the expected spectral characteristics of **Alloc-D-Phe**.

## Introduction to Alloc-D-Phe

N-allyloxycarbonyl-D-phenylalanine is a protected form of the non-proteinogenic amino acid D-phenylalanine. The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in peptide synthesis and organic chemistry. Its stability under various conditions and its selective removal under mild, palladium-catalyzed reactions make it orthogonal to many other protecting groups, such as Boc and Fmoc. This orthogonality is crucial for the synthesis of complex peptides and other organic molecules.

## Spectral Data

The following sections present the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Alloc-D-Phe**.

Precise experimental NMR data for **Alloc-D-Phe** is not readily available in public databases. However, the expected chemical shifts can be inferred from the known spectra of D-phenylalanine and the characteristic signals of the Alloc protecting group. The data presented below is a composite of theoretical predictions and data from analogous compounds, such as 4-(allyloxycarbonylamino)-N-Fmoc-L-phenylalanine, to provide a reasonable estimation.<sup>[1]</sup>

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **Alloc-D-Phe**

Proton	Chemical Shift (δ) / ppm (Predicted)	Multiplicity	Coupling Constant (J) / Hz (Predicted)
Phenyl-H	7.20 - 7.40	m	-
Alloc-CH=	5.70 - 5.90	m	-
Alloc =CH <sub>2</sub>	5.10 - 5.30	m	-
α-CH	4.50 - 4.70	m	-
Alloc -OCH <sub>2</sub> -	4.50 - 4.60	d	~5.5
β-CH <sub>2</sub>	3.00 - 3.20	m	-
NH	Varies	br s	-
COOH	Varies	br s	-

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Alloc-D-Phe**

Carbon	Chemical Shift ( $\delta$ ) / ppm (Predicted)
C=O (Carboxylic Acid)	~175
C=O (Alloc)	~155
Phenyl-C (Quaternary)	~137
Phenyl-CH	127 - 130
Alloc -CH=	~133
Alloc =CH <sub>2</sub>	~118
Alloc -OCH <sub>2</sub> -	~66
$\alpha$ -CH	~56
$\beta$ -CH <sub>2</sub>	~38

The IR spectrum of **Alloc-D-Phe** is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Spectral Data for **Alloc-D-Phe**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> ) (Predicted)
O-H (Carboxylic Acid)	2500-3300 (broad)
N-H (Amide)	3200-3400
C-H (Aromatic)	3000-3100
C-H (Aliphatic)	2850-3000
C=O (Carboxylic Acid)	1700-1725
C=O (Urethane)	1690-1710
C=C (Aromatic)	1450-1600
C=C (Allyl)	1640-1680
C-O	1000-1300

The mass spectrum of **Alloc-D-Phe** will be characterized by its molecular ion peak and specific fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for **Alloc-D-Phe**

Parameter	Value (Predicted)
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>4</sub>
Molecular Weight	249.26 g/mol
Exact Mass (M)	249.0998
[M+H] <sup>+</sup>	250.1076
[M+Na] <sup>+</sup>	272.0895
[M+K] <sup>+</sup>	288.0634
Major Fragmentation Pathways	Description
Loss of CO <sub>2</sub>	[M-44] <sup>+</sup>
Loss of the Alloc group	[M-85] <sup>+</sup>
Phenylalanine fragment	m/z 166
Tropylium ion	m/z 91

## Experimental Protocols

The following is a general procedure for the N-allyloxycarbonyl protection of an amino acid, which can be adapted for D-phenylalanine.[\[2\]](#)

Materials:

- D-phenylalanine
- Allyl chloroformate
- Sodium bicarbonate (NaHCO<sub>3</sub>)

- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

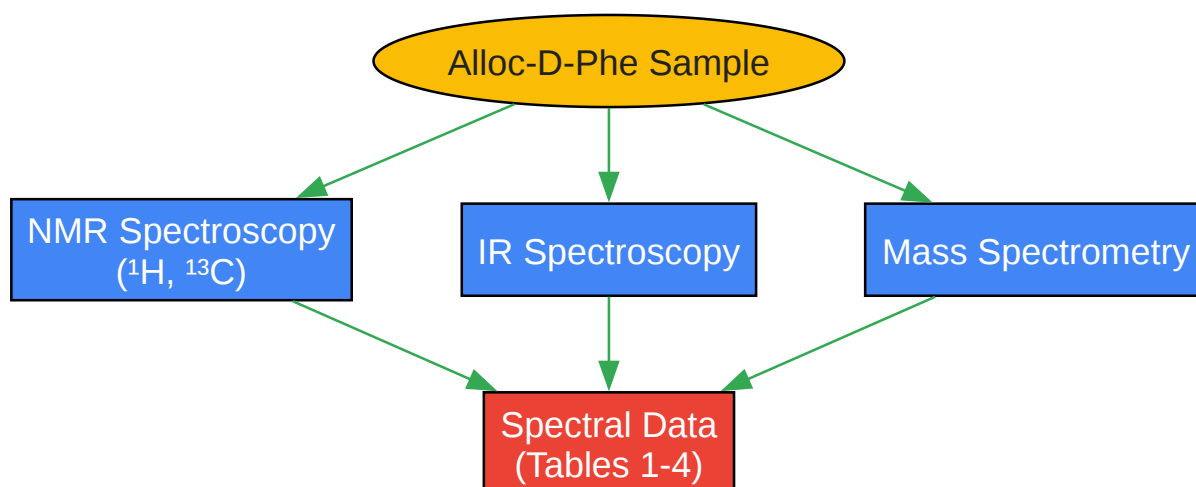
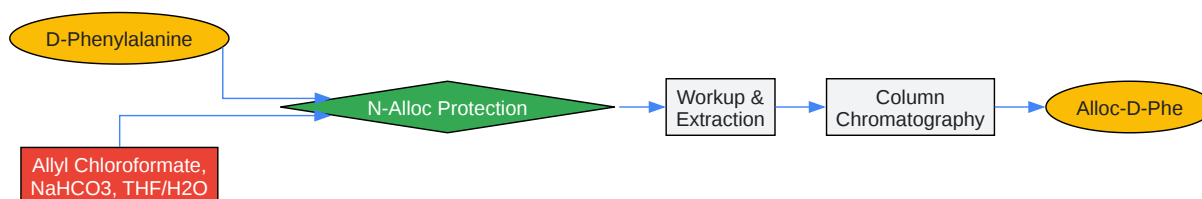
Procedure:

- A mixture of D-phenylalanine (1.0 equiv.), NaHCO<sub>3</sub> (6.0 equiv.), THF, and H<sub>2</sub>O is prepared at room temperature.
- Allyl chloroformate (3.0 equiv.) is added to the mixture.
- The reaction mixture is stirred at room temperature for 12 hours.
- The mixture is then extracted with EtOAc.
- The combined organic layers are washed with saturated aqueous NaCl, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated in vacuo.
- The crude product is purified by column chromatography to yield **Alloc-D-Phe**.
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory for solid samples, or as a thin film on a salt plate (e.g., NaCl) for oils. Absorption frequencies are reported in wavenumbers (cm<sup>-1</sup>).
- Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer.

## Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow for **Alloc-D-Phe** and the logical relationship of the analytical techniques used for its characterization.



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## References

- 1. 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine | Benchchem [[benchchem.com](https://www.benchchem.com)]

- [2. total-synthesis.com \[total-synthesis.com\]](#)
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